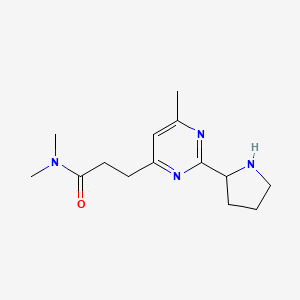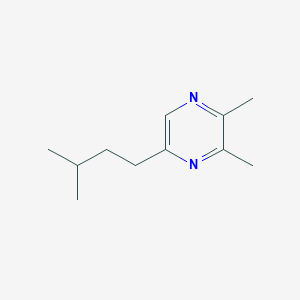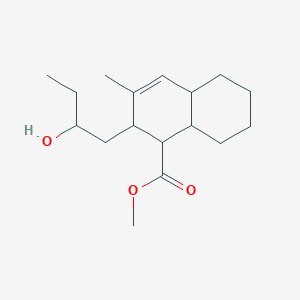
methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ヒドロキシブチル)-3-メチル-1,2,4a,5,6,7,8,8a-オクタヒドロナフタレン-1-カルボン酸メチルは、独特な構造を持つ複雑な有機化合物です。この化合物は、飽和した二環式炭化水素であるオクタヒドロナフタレンコアと、ヒドロキシブチル側鎖やカルボン酸エステルなどの官能基の存在によって特徴付けられます。これらの構造的特徴により、さまざまな化学的および生物学的研究のための興味深い対象となっています。
準備方法
合成経路と反応条件
2-(2-ヒドロキシブチル)-3-メチル-1,2,4a,5,6,7,8,8a-オクタヒドロナフタレン-1-カルボン酸メチルの合成は、一般的に、より単純な有機分子から出発する複数のステップを伴います。一般的なアプローチの1つは、オクタヒドロナフタレンコアを形成するディールス・アルダー反応です。その後の官能基化ステップにより、ヒドロキシブチル基とカルボン酸基が導入されます。反応条件には、多くの場合、触媒の使用、制御された温度、および高い収率と純度を確保するための特定の溶媒が含まれます。
工業生産方法
工業的な環境では、この化合物の生産には、効率とスケーラビリティを最適化するために、大規模な反応器と連続フロープロセスが使用される場合があります。反応パラメータを監視および制御するための自動化システムの使用は、最終製品の均一性と品質を維持するために不可欠です。
化学反応の分析
反応の種類
2-(2-ヒドロキシブチル)-3-メチル-1,2,4a,5,6,7,8,8a-オクタヒドロナフタレン-1-カルボン酸メチルは、次のようなさまざまな化学反応を受けることができます。
酸化: ヒドロキシブチル基は、カルボニル基を形成するように酸化される可能性があります。
還元: エステル基は、アルコールに還元される可能性があります。
置換: ヒドロキシ基は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。反応条件は、目的の変換によって異なりますが、多くの場合、特定の温度、溶媒、および触媒が含まれます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシブチル基の酸化はケトンを生成する可能性がありますが、エステル基の還元はアルコールを生成する可能性があります。
科学研究への応用
2-(2-ヒドロキシブチル)-3-メチル-1,2,4a,5,6,7,8,8a-オクタヒドロナフタレン-1-カルボン酸メチルは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: その構造的特徴は、生体高分子との相互作用を研究するための候補となっています。
産業: 特定の特性を持つ特殊化学品や材料の合成に使用されます。
科学的研究の応用
Methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
2-(2-ヒドロキシブチル)-3-メチル-1,2,4a,5,6,7,8,8a-オクタヒドロナフタレン-1-カルボン酸メチルの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ヒドロキシブチル基とカルボン酸基は、これらの標的と水素結合やその他の相互作用を形成し、その活性と機能に影響を与える可能性があります。関与する特定の経路は、生物系や化学反応など、その応用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
3-[2′®-ヒドロキシブチル]-7-ヒドロキシフタリド: ヒドロキシブチル基を共有していますが、コア構造が異なります。
1-(5-(2-ヒドロキシブチル)フラン-2-イル)-3-メトキシブタン-2-オール: ヒドロキシブチル基とフラン環が含まれています。
独自性
2-(2-ヒドロキシブチル)-3-メチル-1,2,4a,5,6,7,8,8a-オクタヒドロナフタレン-1-カルボン酸メチルは、剛性で飽和したフレームワークを提供するオクタヒドロナフタレンコアによって独特です。この構造的特徴は、官能基の存在と組み合わされることにより、さまざまな用途に適応性があり、他の同様の化合物とは区別されます。
類似化合物との比較
Similar Compounds
3-[2′®-Hydroxybutyl]-7-Hydroxyphthalide: Shares the hydroxybutyl group but has a different core structure.
1-(5-(2-Hydroxybutyl)furan-2-yl)-3-methoxybutan-2-ol: Contains a hydroxybutyl group and a furan ring.
Uniqueness
Methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate is unique due to its octahydronaphthalene core, which provides a rigid and saturated framework. This structural feature, combined with the presence of functional groups, makes it versatile for various applications and distinguishes it from other similar compounds.
特性
IUPAC Name |
methyl 2-(2-hydroxybutyl)-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3/c1-4-13(18)10-15-11(2)9-12-7-5-6-8-14(12)16(15)17(19)20-3/h9,12-16,18H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSPFLJZBBTPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1C(C2CCCCC2C=C1C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
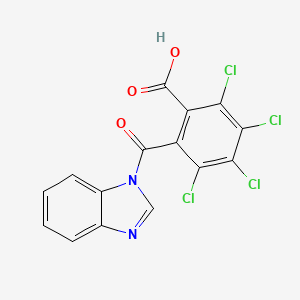

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)
![Methyl 2-[6-(2-chlorophenyl)-4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate](/img/structure/B12294603.png)



![N-[3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]-2,2-dichloroacetamide](/img/structure/B12294638.png)
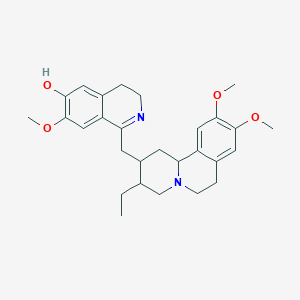
![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)
